molecular formula C14H12N2O2 B608355 KL1333 CAS No. 1800405-30-4

KL1333

Katalognummer: B608355
CAS-Nummer: 1800405-30-4
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: AJFWITSBVLLDCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

KL1333, also known as NA2ZOL5UGM, KL-1333, or 2-isopropyl-3H-naphtho[1,2-d]imidazole-4,5-dione, primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is a crucial enzyme involved in the cell’s energy metabolism .

Mode of Action

This compound is an orally available, small organic molecule that reacts with NQO1 as a substrate . This interaction results in increases in intracellular NAD+ levels via NADH oxidation . The elevated NAD+ levels then trigger the activation of SIRT1 and AMPK, subsequently activating PGC-1α .

Biochemical Pathways

The increase in NAD+ levels induced by this compound affects several biochemical pathways. The activation of SIRT1 and AMPK leads to the activation of PGC-1α . These changes have downstream effects on energy metabolism and mitochondrial function .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in both healthy volunteers and patients with primary mitochondrial diseases . The study confirmed single ascending dose (SAD) data from a prior Phase 1 study and showed, for the first time, multiple-ascending dose (MAD) data from healthy volunteers and multiple day dosing in patients . The study also included an analysis of the food effect and split dosing of this compound in healthy volunteers .

Result of Action

This compound has been shown to improve mitochondrial biogenesis and function . In MELAS fibroblasts, this compound increased ATP levels and decreased lactate and ROS levels . Additionally, mitochondrial functional analyses revealed that this compound increased mitochondrial mass, membrane potential, and oxidative capacity .

Vorbereitungsmethoden

KL1333 wird durch eine Reihe organischer Reaktionen synthetisiert, an denen bestimmte Substrate und Katalysatoren beteiligt sind. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und wurden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass this compound mit NAD(P)H:Chinon-Oxidoreduktase 1 (NQO1) als Substrat reagiert, was zu einer Erhöhung der intrazellulären NAD-Spiegel durch NADH-Oxidation führt .

Analyse Chemischer Reaktionen

KL1333 durchläuft verschiedene Arten chemischer Reaktionen, hauptsächlich unter Beteiligung von Oxidation. Es wirkt als Substrat für NAD(P)H:Chinon-Oxidoreduktase 1, was zur Oxidation von NADH zu NAD führt . Diese Reaktion ist entscheidend für seine Rolle bei der Modulation des zellulären Energiestoffwechsels. Das Hauptprodukt, das bei dieser Reaktion gebildet wird, ist NAD, das eine zentrale Rolle bei der zellulären Energieproduktion und dem Stoffwechsel spielt.

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung mitochondrialer Erkrankungen untersucht. Es hat sich gezeigt, dass es die mitochondriale Funktion verbessert, den Adenosintriphosphat (ATP)-Spiegel erhöht und den Laktat- und reaktiven Sauerstoffspezies (ROS)-Spiegel in Zellen, die von Patienten mit MELAS gewonnen wurden, reduziert . Darüber hinaus wurde this compound auf sein Potenzial zur Steigerung der mitochondrialen Biogenese und Funktion untersucht, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener mitochondrialer Dysfunktionen macht .

Wirkmechanismus

This compound übt seine Wirkung durch Modulation der NAD-Spiegel in Zellen aus. Es reagiert mit NAD(P)H:Chinon-Oxidoreduktase 1, was zur Oxidation von NADH zu NAD führt. Diese Erhöhung der NAD-Spiegel löst die Aktivierung mehrerer wichtiger Signalwege aus, darunter die SIRT1- und AMP-aktivierte Proteinkinase (AMPK)-Pfade . Diese Pfade aktivieren anschließend den Peroxisomen-Proliferator-aktivierten Rezeptor-Gamma-Coaktivator 1-Alpha (PGC-1α), der eine entscheidende Rolle bei der mitochondrialen Biogenese und Funktion spielt .

Wissenschaftliche Forschungsanwendungen

Phase 1a/1b Clinical Study

A pivotal Phase 1a/1b study assessed the safety and tolerability of KL1333 in both healthy volunteers and patients with primary mitochondrial disease. The study included 64 healthy participants and 8 patients with genetically confirmed mitochondrial disorders. Key findings from the trial included:

  • Safety Profile : this compound was found to be safe and well tolerated, with dose-dependent gastrointestinal side effects noted.
  • Efficacy Indicators : Early signs of efficacy were observed, particularly improvements in fatigue levels and functional strength among patients. The study utilized innovative trial designs that may inform future research in rare diseases .

FALCON Study

The ongoing FALCON study aims to further evaluate the efficacy of this compound in adult patients with primary mitochondrial disease. This study focuses on measuring improvements in symptoms such as fatigue and overall physical capacity. It also incorporates patient-reported outcomes to assess the drug's impact on daily living activities .

Case Study: MELAS Patients

In a study involving fibroblasts from MELAS patients, this compound treatment led to significant metabolic improvements. The compound increased NAD+ levels, which correlated with enhanced mitochondrial function as evidenced by improved ATP production and decreased reactive oxygen species (ROS) levels. These findings suggest that this compound may provide therapeutic benefits for individuals suffering from this debilitating condition .

Future Prospects

This compound is currently advancing through clinical trials with promising results supporting its use as a treatment for primary mitochondrial diseases. The compound's ability to modulate NAD+ levels presents a novel therapeutic strategy that could extend beyond mitochondrial disorders to other conditions characterized by metabolic dysregulation.

Summary Table of Clinical Findings

Study NamePopulationKey FindingsSafety Profile
Phase 1a/1b StudyHealthy volunteers & PMD patientsImproved fatigue; enhanced functional strengthSafe; dose-dependent GI side effects
FALCON StudyAdults with primary mitochondrial diseaseOngoing assessment of fatigue & physical capacityNot yet published

Vergleich Mit ähnlichen Verbindungen

KL1333 ist einzigartig in seiner Fähigkeit, die NAD-Spiegel zu modulieren und die mitochondriale Funktion zu verbessern. Es wurde mit anderen Verbindungen wie Idebenon und Coenzym Q10 (CoQ10) verglichen, die ebenfalls die mitochondriale Funktion anvisieren. This compound hat im Vergleich zu diesen Verbindungen eine deutlich höhere NADH-Oxidationaktivität gezeigt, was es zu einem stärkeren Modulator des zellulären Energiestoffwechsels macht . Ähnliche Verbindungen umfassen:

  • Idebenon
  • Coenzym Q10 (CoQ10)

This compound zeichnet sich durch seine höhere Wirksamkeit bei der Erhöhung der NAD-Spiegel und der Steigerung der mitochondrialen Funktion aus .

Biologische Aktivität

KL1333 is a novel compound recognized for its role as a NAD+ modulator, showing promising biological activity particularly in mitochondrial diseases. This article explores the compound's mechanisms, efficacy, and clinical relevance based on various studies and findings.

This compound functions primarily by enhancing the levels of NAD+ within cells, which is crucial for energy metabolism and mitochondrial function. The compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the oxidation of NADH to NAD+, thereby improving the NAD+/NADH ratio. This modulation is vital for activating several key signaling pathways involved in mitochondrial biogenesis and function:

  • SIRT1 Activation : SIRT1 is a NAD+-dependent deacetylase that plays a significant role in cellular stress resistance and metabolic regulation.
  • AMPK Activation : AMP-activated protein kinase (AMPK) is an energy sensor that promotes metabolic homeostasis.
  • PGC-1α Activation : Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is essential for mitochondrial biogenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly enhances mitochondrial function in various cell lines, including C2C12 myoblasts and fibroblasts from patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes). Key findings include:

  • Increased ATP Production : this compound treatment led to higher ATP levels in MELAS fibroblasts.
  • Reduced Lactate and ROS Levels : The compound decreased lactate production and reactive oxygen species (ROS), indicating improved metabolic efficiency.
  • Enhanced Mitochondrial Mass and Function : this compound increased mitochondrial mass, membrane potential, and oxidative capacity.

The following table summarizes the effects of this compound on NADH oxidation and cytochrome c reduction compared to other compounds:

ParameterThis compoundCoQ10Idebenone
Km (μM)0.272.13
Vmax (μmol/mg/min)63.938.3
Cytochrome c Reduction312.468.1

Note: No enzymatic activity above background level could be detected for CoQ10; thus, steady-state kinetics could not be calculated.

Clinical Trials

This compound is currently undergoing clinical evaluation in phase I and II trials for its safety and efficacy in treating primary mitochondrial diseases. The FALCON study, a Phase 2 randomized, placebo-controlled trial, aims to assess the impact of this compound on chronic fatigue and muscle weakness in adult patients with confirmed mitochondrial DNA mutations. Interim results have shown:

  • Strong Safety Profile : No serious adverse events related to the drug were reported after 24 weeks of dosing.
  • Efficacy Indicators : Improvements in fatigue levels and muscle strength were noted among participants receiving this compound compared to placebo controls .

Case Studies

A notable case involved a patient with MELAS who exhibited significant improvements in energy levels and reduced symptoms after treatment with this compound during early-phase clinical trials. These anecdotal reports complement the quantitative data from controlled studies, reinforcing this compound's potential as a therapeutic agent.

Eigenschaften

IUPAC Name

2-propan-2-yl-3H-benzo[e]benzimidazole-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-7(2)14-15-10-8-5-3-4-6-9(8)12(17)13(18)11(10)16-14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFWITSBVLLDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C(=O)C(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1800405-30-4
Record name KL-1333
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800405304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KL-1333
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2ZOL5UGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does KL1333 interact with its target and what are the downstream effects?

A: this compound interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1) as a substrate. [] This interaction leads to the oxidation of NADH, thereby increasing intracellular NAD+ levels. The elevation of NAD+ levels, in turn, activates SIRT1 and AMPK, which subsequently activate PGC-1α. [] This signaling cascade ultimately results in improved mitochondrial biogenesis and function. []

Q2: What is the evidence for this compound's efficacy in a disease model?

A: Research using fibroblasts derived from a patient with MELAS (Mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) demonstrated this compound’s potential. [] Specifically, this compound treatment led to:

  • Increased ATP levels: Addressing the energy deficiency often observed in MELAS. []
  • Decreased lactate levels: Indicating improved metabolic function. []
  • Decreased ROS levels: Suggesting a reduction in oxidative stress. []
  • Enhanced mitochondrial function: Including increased mitochondrial mass, membrane potential, and oxidative capacity. []

Q3: What are the next steps in this compound research?

A3: While promising in vitro results have been obtained, further research is crucial to fully elucidate this compound's therapeutic potential:

  • Clinical Trials: A Phase Ia/Ib study investigating this compound in healthy subjects and patients with primary mitochondrial disease has been initiated. [] The results of this and future clinical trials are eagerly anticipated to confirm the safety and efficacy of this compound in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.